Hydrocortisone 17-Propionate

概要

説明

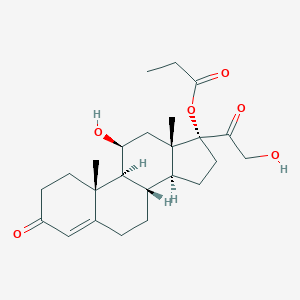

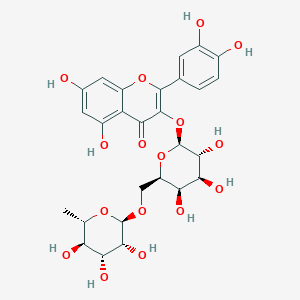

Hydrocortisone 17-Propionate, also known as Hydrocortisone 17-butyrate 21-propionate (HBP), is a medium potent, non-halogenated double-ester of hydrocortisone . It has a favorable benefit/risk ratio for the treatment of inflammatory skin disorders . HBP is available as a 0.1% cream or ointment formulation .

Synthesis Analysis

The total biosynthesis of hydrocortisone, including Hydrocortisone 17-Propionate, from a simple carbon source in yeast has been reported . This process involves an artificial and fully self-sufficient biosynthetic pathway involving 13 engineered genes assembled and expressed in a single yeast strain . The biosynthesis involves eight mammalian proteins .

Molecular Structure Analysis

The molecular formula of Hydrocortisone 17-Propionate is C24H34O6 . The exact mass is 418.23553880 g/mol and the monoisotopic mass is also 418.23553880 g/mol . The structure of Hydrocortisone 17-Propionate can be represented by various formats including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .

Chemical Reactions Analysis

Hydrocortisone 17-Propionate, like other corticosteroids, is involved in a variety of chemical reactions. For instance, it has been reported that steroids with hydroxyl groups on 11, 17, and 21 and a ketone at position 20 gave a green color with maximum absorption in the range of 630–650 nm .

Physical And Chemical Properties Analysis

Hydrocortisone 17-Propionate has a molecular weight of 418.5 g/mol . It has a XLogP3 value of 2.7, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 5 rotatable bonds . The topological polar surface area is 101 Ų .

科学的研究の応用

- Results : Effective reduction of scar formation, volume, and relief of subjective symptoms (pruritus and pain) .

- Efficacy : Hydrocortisone controls atopic eczema without the hazards of potent fluorinated corticosteroids and is as effective as betamethasone 17-valerate .

Inflammatory Skin Disorders

Scar Prevention

Atopic Eczema

Benefit/Risk Ratio

作用機序

Target of Action

Hydrocortisone 17-Propionate, also known as Hydrocortisone Buteprate (HBP), is a medium potent, non-halogenated double-ester of hydrocortisone . Its primary target is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

HBP interacts with its target, the glucocorticoid receptor, by binding to it . This binding leads to the formation of a receptor-ligand complex, which then translocates into the cell nucleus . Inside the nucleus, the complex binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction results in the inhibition of inflammatory transcription factors and the promotion of anti-inflammatory genes .

Biochemical Pathways

The action of HBP affects several biochemical pathways. It inhibits genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. The reduced cytokine production limits T cell proliferation . HBP also suppresses humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .

Pharmacokinetics

The pharmacokinetics of HBP is characterized by a strong topical anti-inflammatory activity and weak systemic action . It is considered to have a potency comparable to that of betamethasone 17-valerate (BV), but its systemic effects are less pronounced . .

Result of Action

The molecular and cellular effects of HBP’s action are primarily anti-inflammatory and immunosuppressive . By inhibiting the production of pro-inflammatory cytokines and promoting anti-inflammatory genes, HBP helps to reduce inflammation and alleviate symptoms in corticosteroid-responsive dermatoses .

Safety and Hazards

将来の方向性

Topical corticosteroids like Hydrocortisone 17-Propionate are an essential tool for treating inflammatory skin conditions such as psoriasis and atopic dermatitis . The choice of a corticosteroid formulation should be based on characteristics of the lesion, cost, and patient preference . Correct patient application is critical to successful use . Future research may focus on improving the safety and efficacy of these treatments, as well as exploring new applications for these versatile medications .

特性

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-18,21,25,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUOTTDVXIVTTR-RPPPWEFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542373 | |

| Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone 17-Propionate | |

CAS RN |

65980-97-4 | |

| Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)